molecular formula C7H6BrFO2 B1380867 6-Bromo-2-fluoro-3-methoxyphenol CAS No. 1784923-61-0

6-Bromo-2-fluoro-3-methoxyphenol

Cat. No. B1380867
M. Wt: 221.02 g/mol
InChI Key: JOYVCFSGWIFGOC-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.03 . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-fluoro-3-methoxyphenol is 1S/C7H6BrFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-methoxyphenol is a solid substance that is stored at temperatures between 2-8°C .

Scientific Research Applications

Spectroscopic and Structural Analysis

The compound closely related to 6-Bromo-2-fluoro-3-methoxyphenol, specifically (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, has been synthesized and characterized using various spectroscopic techniques. This includes FT-IR, UV–Vis, and X-ray diffraction methods. Such compounds are analyzed for their molecular structure and intermolecular contacts, with emphasis on understanding their chemical activity and potential applications in fields like materials science and drug design (Demircioğlu et al., 2019).

Potential in Metal Complex Formation

Research on similar compounds, like (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, has shown that they can act as multidentate ligands to bind metal centers. This leads to the formation of metal complexes with diverse coordination geometries, which can be significant in coordination chemistry and materials science (Tanak, 2019).

Analytical Applications in HPLC

Compounds like 2-bromoacetyl-6-methoxynaphthalene have been used as fluorescent labelling reagents in high-performance liquid chromatography (HPLC) for the analysis of biologically active carboxylic acids. This implies that derivatives of 6-Bromo-2-fluoro-3-methoxyphenol could potentially be useful in analytical chemistry for the sensitive detection of specific organic compounds (Gatti, Cavrini, & Roveri, 1992).

Bioactivity and Antioxidant Properties

Bromophenols and methoxyphenols, closely related to 6-Bromo-2-fluoro-3-methoxyphenol, have been identified in marine red algae and evaluated for their antioxidant activity. Such compounds have been found to possess potent free radical scavenging activity, suggesting potential applications in the development of natural antioxidants for food and pharmaceutical industries (Li et al., 2011).

Safety And Hazards

The safety information for 6-Bromo-2-fluoro-3-methoxyphenol indicates that it is classified under the GHS07 category. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do; continue rinsing) .

properties

IUPAC Name

6-bromo-2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYVCFSGWIFGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-methoxyphenol

CAS RN

1784923-61-0
Record name 4-Bromo-2-fluoro-3-hydroxyanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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